Cas no 1261846-72-3 (2-(6-Hydroxynaphthalen-1-yl)acetonitrile)

2-(6-Hydroxynaphthalen-1-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(6-hydroxynaphthalen-1-yl)acetonitrile
- 2-(6-Hydroxynaphthalen-1-yl)acetonitrile
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- インチ: 1S/C12H9NO/c13-7-6-9-2-1-3-10-8-11(14)4-5-12(9)10/h1-5,8,14H,6H2
- InChIKey: SNCQOHCLTOVKRU-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=C(CC#N)C=CC=C2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- トポロジー分子極性表面積: 44
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(6-Hydroxynaphthalen-1-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219003305-1g |
2-(6-Hydroxynaphthalen-1-yl)acetonitrile |
1261846-72-3 | 98% | 1g |
1,836.65 USD | 2021-06-15 | |
Alichem | A219003305-500mg |
2-(6-Hydroxynaphthalen-1-yl)acetonitrile |
1261846-72-3 | 98% | 500mg |
999.60 USD | 2021-06-15 |
2-(6-Hydroxynaphthalen-1-yl)acetonitrile 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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2-(6-Hydroxynaphthalen-1-yl)acetonitrileに関する追加情報
Introduction to 2-(6-Hydroxynaphthalen-1-yl)acetonitrile (CAS No. 1261846-72-3)
2-(6-Hydroxynaphthalen-1-yl)acetonitrile, also known by its CAS number 1261846-72-3, is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a naphthalene ring with a hydroxyl group at the 6-position and an acetonitrile moiety attached to the 1-position. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The molecular formula of 2-(6-Hydroxynaphthalen-1-yl)acetonitrile is C13H9NO2, and its molecular weight is approximately 207.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of naphthol derivatives with cyanoacetic acid or its derivatives. The synthetic route often involves the use of transition metal catalysts and carefully controlled reaction conditions to ensure high yields and purity.
In recent years, 2-(6-Hydroxynaphthalen-1-yl)acetonitrile has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its activity as an antioxidant. Research has shown that the presence of the hydroxyl group in the naphthalene ring contributes to its ability to scavenge free radicals, which are known to cause oxidative stress and cellular damage. This property makes it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
Beyond its antioxidant properties, 2-(6-Hydroxynaphthalen-1-yl)acetonitrile has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This suggests that it could be useful in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-(6-Hydroxynaphthalen-1-yl)acetonitrile have also been studied in detail. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Additionally, it has been shown to exhibit low toxicity in preclinical studies, further supporting its potential for therapeutic use.
In the context of drug discovery and development, 2-(6-Hydroxynaphthalen-1-yl)acetonitrile has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying various parts of its molecular structure, researchers have identified several analogs with enhanced biological activities and improved pharmacological properties. These efforts have led to the development of more potent and selective compounds that could potentially be advanced into clinical trials.
The structural versatility of 2-(6-Hydroxynaphthalen-1-yl)acetonitrile also makes it an attractive scaffold for the synthesis of more complex molecules. For example, it can serve as a building block for the preparation of multi-functional compounds with combined antioxidant and anti-inflammatory properties. This approach has shown promise in developing multi-target drugs that address multiple aspects of disease pathology simultaneously.
In addition to its therapeutic potential, 2-(6-Hydroxynaphthalen-1-yl)acetonitrile has found applications in other areas of research. For instance, it has been used as a model compound in studies investigating the mechanisms of free radical scavenging and antioxidant activity. Its well-defined structure and known properties make it an ideal candidate for such investigations, providing valuable insights into the underlying biochemical processes.
The environmental impact of 2-(6-Hydroxynaphthalen-1-yl)acetonitrile is another area of interest. While it is not classified as a hazardous substance, proper handling and disposal practices are still important to ensure environmental safety. Studies have shown that it is biodegradable under certain conditions, which reduces concerns about long-term environmental persistence.
In conclusion, 2-(6-Hydroxynaphthalen-1-yl)acetonitrile (CAS No. 1261846-72-3) is a multifunctional compound with significant potential in various fields of research and development. Its unique chemical structure and biological activities make it a valuable candidate for further exploration in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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